molecular formula C12H23N3O3 B1426279 tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate CAS No. 1344803-08-2

tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate

Cat. No. B1426279
M. Wt: 257.33 g/mol
InChI Key: LZIJNUIXXMZBED-UHFFFAOYSA-N
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Description

“tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” is a chemical compound1. However, there is limited information available about this specific compound. It is related to tert-butyl carbamate, which is a compound with the formula C5H11NO21. Another related compound is tert-butyl (4-hydroxycyclohexyl)carbamate2.



Synthesis Analysis

The synthesis of related compounds such as tert-butyl carbamates has been studied3. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O3. However, the specific synthesis process for “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” is not readily available.



Molecular Structure Analysis

The molecular structure of related compounds such as tert-butyl carbamate has been analyzed1. It has a molecular weight of 117.14631. However, the specific molecular structure of “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” is not readily available.



Chemical Reactions Analysis

The chemical reactions involving related compounds such as tert-butyl carbamates have been studied3. For instance, tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations3. However, the specific chemical reactions involving “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” are not readily available.



Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as tert-butyl carbamate have been analyzed1. However, the specific physical and chemical properties of “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” are not readily available.


Scientific Research Applications

1. Enantioselective Synthesis

The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. Its crystal structure is crucial for understanding the substitution patterns in these analogues (Ober et al., 2004).

2. Synthesis of Stereoselective Compounds

It serves as a starting point for the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which are key intermediates in the synthesis of factor Xa inhibitors (Wang et al., 2017).

3. Organic Synthesis Building Blocks

This compound acts as a building block in organic synthesis, particularly in reactions involving organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).

4. Synthesis of Spirocyclopropanated Analogues

It is instrumental in the creation of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing its role in agricultural chemistry (Brackmann et al., 2005).

5. Chromatographic Separation

In chromatography, it is used as a co-modifier for cyclodextrin-modified mobile phases to separate polyaromatic hydrocarbons, highlighting its utility in analytical chemistry (Husain et al., 1995).

6. Synthesis of Amino Protecting Groups

This compound is used in the chemoselective transformation of amino protecting groups in organic synthesis, demonstrating its versatility in chemical modification processes (Sakaitani & Ohfune, 1990).

7. Crystallography Studies

It has been used in crystallography to study the structures of chlorodiacetylene and iododiacetylene derivatives, providing insights into the molecular arrangements of these compounds (Baillargeon et al., 2017).

8. Fluorescent Sensory Materials

A derivative of this compound, TCBT, has been utilized in the synthesis of fluorescent sensory materials for the detection of volatile acid vapors, demonstrating its application in sensor technology (Sun et al., 2015).

Safety And Hazards

The safety and hazards of related compounds such as tert-butyl carbamate have been studied4. However, the specific safety and hazards of “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” are not readily available.


Future Directions

The future directions for the study and application of “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate” are not readily available.


Please note that this analysis is based on the limited information available and may not fully cover “tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate”. Further research and studies would be needed for a comprehensive understanding of this compound.


properties

IUPAC Name

tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIJNUIXXMZBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
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